Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimi
Description
This compound is a benzamide derivative featuring a 3,4,5-tris(acetyloxy) substitution on the benzene ring and a pyrimidinylamine moiety at the N-position. The pyrimidinyl group is further substituted with a 6-amino group, a 3-methyl group, and a 1-phenyl ring. While direct pharmacological data for this compound is absent in the provided evidence, structurally related benzamide analogs have demonstrated inhibitory activity against enzymes like PCAF histone acetyltransferase (HAT) and dihydrofolate reductase (DHFR) .
Properties
CAS No. |
176379-00-3 |
|---|---|
Molecular Formula |
C24H22N4O9 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H22N4O9/c1-12(29)35-17-10-15(11-18(36-13(2)30)20(17)37-14(3)31)22(32)26-19-21(25)28(16-8-6-5-7-9-16)24(34)27(4)23(19)33/h5-11H,25H2,1-4H3,(H,26,32) |
InChI Key |
YYHUYMYNSXOCAC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Synonyms |
Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Biological Activity
Benzamide, 3,4,5-tris(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- (CAS No. 176379-00-3) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C24H22N4O9
- Molecular Weight : 478.45 g/mol
- Structure : The compound features a benzamide core with multiple acetyloxy groups and a tetrahydro-pyrimidine structure, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities and influence signal transduction pathways. The compound may exhibit effects such as:
- Inhibition of Enzymes : Similar to other benzamide derivatives, it may inhibit enzymes like PARP (Poly (ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP have shown promise in cancer therapy by enhancing the efficacy of DNA-damaging agents .
- Antimicrobial Activity : Preliminary studies suggest potential anti-tubercular activity against Mycobacterium tuberculosis, although specific data on this compound's efficacy remains limited .
Antitubercular Activity
Recent studies have highlighted the importance of benzamide derivatives in developing new anti-tubercular agents. While direct studies on this specific compound are scarce, related compounds have demonstrated significant activity:
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Compound C | 40.32 | N/A |
These values indicate that modifications to the benzamide structure can lead to varying levels of biological activity against Mycobacterium tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related benzamide derivatives have shown low cytotoxicity against human cell lines (e.g., HEK-293), indicating a favorable safety profile for further development .
Case Studies and Research Findings
- Design and Synthesis of Novel Derivatives : A study focused on synthesizing derivatives of benzamide for enhanced anti-tubercular activity found that structural modifications significantly influenced potency and selectivity against Mycobacterium tuberculosis .
- Antiviral Activity : Although not directly studied for this specific compound, related N-phenylbenzamide derivatives have shown antiviral properties against enterovirus strains with IC50 values around 15–18 μM, indicating potential for broader antiviral applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its 3,4,5-tris(acetyloxy) substitution pattern, which distinguishes it from other benzamide derivatives. Below is a comparison with key analogs:
Key Observations :
- Acetyloxy vs. Acyl/Amino Substitutions: The target compound’s tris(acetyloxy) groups may enhance solubility compared to analogs with hydrophobic tert-butyl () or long acyl chains (). However, suggests that acyl chain length (e.g., hexanoyl vs.
- Pyrimidinyl Modifications : The 1-phenyl and 3-methyl groups on the pyrimidinyl ring (target compound) contrast with the 1,3-dimethyl substitution in . Such differences could influence enzyme binding; for example, DHFR inhibitors in require specific aromatic interactions .
Physicochemical Properties
Preparation Methods
Alkylation of 6-Aminouracil
In a procedure analogous to the synthesis of 6-amino-1,3-dimethyluracil, 6-aminouracil is treated with methyl iodide in ethanolic potassium hydroxide. The reaction proceeds via nucleophilic substitution, introducing the 3-methyl group while maintaining the 1-phenyl substituent through selective protection. Heating at reflux for 8 hours yields the 3-methylated intermediate with a reported yield of 90%.
Introduction of the 1-Phenyl Group
The 1-phenyl group is introduced via a Ullmann-type coupling or nucleophilic aromatic substitution. For instance, copper-catalyzed coupling of iodobenzene with the uracil derivative in dimethylformamide (DMF) at 120°C for 12 hours achieves this modification.
Functionalization of the Benzamide Core
The tris(acetyloxy)benzamide moiety is synthesized through sequential acetylation and protection steps.
Regioselective Acetylation
Starting with 3,4,5-trihydroxybenzoic acid, acetylation is performed using acetic anhydride in pyridine. To ensure regioselectivity, temporary protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers is employed. After selective deprotection, the free hydroxyl groups are acetylated under mild conditions (room temperature, 24 hours), yielding the tris(acetyloxy)benzoic acid derivative.
Activation of the Carboxylic Acid
The benzoic acid is converted to its acyl chloride using thionyl chloride in anhydrous dichloromethane. This intermediate is highly reactive, enabling efficient amide bond formation with the pyrimidine amine.
Amide Bond Formation
Coupling the acyl chloride with the pyrimidine amine is critical for constructing the final molecule.
Reaction Conditions
The pyrimidine amine is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Acyl chloride is added dropwise, followed by triethylamine to neutralize HCl. The mixture is stirred at room temperature for 12 hours, yielding the crude product.
Purification
The product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol. Nuclear magnetic resonance (NMR) confirms the absence of unreacted starting materials.
Optimization and Catalysis
Friedel-Crafts Acylation
For intermediates requiring aromatic substitution, aluminum trichloride-catalyzed Friedel-Crafts acylation in 1,2-dichloroethane at 90°C ensures efficient electrophilic aromatic substitution.
Protection-Deprotection Strategies
TBDMS ethers and benzyl groups are utilized to protect hydroxyl and amine functionalities during synthesis. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or hydrogenolysis.
Analytical Validation
Spectroscopic Characterization
Yield Optimization Table
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pyrimidine alkylation | Methyl iodide, KOH/EtOH | Reflux, 8 h | 90 |
| Benzamide acetylation | Acetic anhydride, pyridine | RT, 24 h | 85 |
| Amide coupling | Acyl chloride, Et₃N | THF, 12 h | 78 |
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing benzamide derivatives with acetyloxy and pyrimidine substituents?
- Methodological Answer : Synthesis requires multi-step protocols involving acyl chloride coupling and protection/deprotection strategies. Key steps include:
- Using anhydrous solvents (e.g., acetonitrile or dichloromethane) to prevent hydrolysis of reactive intermediates .
- Temperature control (e.g., ice baths for exothermic reactions) to stabilize intermediates like O-benzyl hydroxylamine hydrochloride .
- Hazard mitigation: Conduct risk assessments for handling mutagenic intermediates (e.g., sodium pivalate) and employ ventilation or closed systems .
Q. How should researchers characterize the stability of this compound under laboratory conditions?
- Methodological Answer :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, compound 3 decomposes upon heating, requiring storage at ≤4°C .
- Photostability : Use light-protected containers (amber glass) and monitor degradation via HPLC or TLC under UV exposure .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer :
- Chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, ethyl acetate/hexane eluent) to track reaction progress .
- Spectroscopy : Use H/C NMR to confirm substituent positions and detect residual solvents. Mass spectrometry (ESI-MS) validates molecular weight .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved in multi-step syntheses?
- Methodological Answer :
- Parameter Optimization : Systematically vary catalysts (e.g., triethylamine vs. DMAP), solvents (polar aprotic vs. chlorinated), and reaction times. For example, prolonged reflux in dichloromethane improves acyl transfer efficiency .
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., using cold trapping or in situ IR) to identify yield-limiting steps .
Q. What strategies are effective for evaluating mutagenicity in novel benzamide derivatives?
- Methodological Answer :
- Ames II Testing : Follow OECD guidelines using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride, which showed mutagenicity on par with compound 3 .
- Structure-Activity Relationships (SAR) : Modify the anomeric amide group to reduce mutagenicity while retaining bioactivity .
Q. How can researchers investigate interactions between this compound and biological targets like PPARγ?
- Methodological Answer :
- In Silico Docking : Use software (e.g., AutoDock Vina) to model binding to PPARγ’s ligand-binding domain, focusing on nitro and chloro substituents’ roles .
- In Vitro Assays : Perform competitive binding assays with H-rosiglitazone as a radioligand in HEK293 cells expressing PPARγ .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compile data from analogs (e.g., thieno-pyrimidine vs. imidazo-pyridine derivatives) into a comparative table (Table 1). Highlight factors like logP, hydrogen-bond donors, and steric effects .
- Dose-Response Studies : Re-evaluate IC values under standardized conditions (e.g., 37°C, 5% CO) to control for assay variability .
Table 1 : Comparative Bioactivity of Benzamide Derivatives
| Compound | Structural Feature | Target Activity (IC) | Key Limitation |
|---|---|---|---|
| Thieno-pyrimidine | Sulfur heterocycle | 12 nM (PPARγ) | Low aqueous solubility |
| Imidazo-pyridine | Nitrogen-rich core | 85 nM (PPARγ) | Metabolic instability |
Experimental Design Recommendations
Q. What controls are essential for hydrolysis or pyrolysis studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
